molecular formula C12H14FN3O B1612770 6-Fluoro-2-methyl-5-(piperazin-1-yl)benzoxazole CAS No. 929885-16-5

6-Fluoro-2-methyl-5-(piperazin-1-yl)benzoxazole

Cat. No.: B1612770
CAS No.: 929885-16-5
M. Wt: 235.26 g/mol
InChI Key: IQDQCVVDGSDCTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-methyl-5-(piperazin-1-yl)benzoxazole: is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a benzoxazole core, which is a fused bicyclic structure consisting of a benzene ring fused to an oxazole ring. The presence of fluorine and piperazine moieties enhances its pharmacological properties, making it a promising candidate for drug development, particularly in the field of anticancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methyl-5-(piperazin-1-yl)benzoxazole typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the benzoxazole ring can yield various reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Biology:

Medicine:

    Antimicrobial Activity: The compound has demonstrated activity against various bacterial and fungal strains, suggesting its potential use as an antimicrobial agent.

Industry:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methyl-5-(piperazin-1-yl)benzoxazole involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. In cancer cells, the compound has been shown to induce apoptosis by disrupting mitochondrial function and activating caspase pathways. The fluorine and piperazine moieties enhance its binding affinity to specific receptors, thereby increasing its efficacy .

Comparison with Similar Compounds

  • 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)benzoxazole
  • 2-Methyl-5-(piperazin-1-yl)benzoxazole
  • 6-Fluoro-2-methylbenzoxazole

Comparison:

Properties

IUPAC Name

6-fluoro-2-methyl-5-piperazin-1-yl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O/c1-8-15-10-7-11(9(13)6-12(10)17-8)16-4-2-14-3-5-16/h6-7,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDQCVVDGSDCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2O1)F)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609792
Record name 6-Fluoro-2-methyl-5-(piperazin-1-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929885-16-5
Record name 6-Fluoro-2-methyl-5-(piperazin-1-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-2-methyl-5-(piperazin-1-yl)benzoxazole
Reactant of Route 2
6-Fluoro-2-methyl-5-(piperazin-1-yl)benzoxazole
Reactant of Route 3
Reactant of Route 3
6-Fluoro-2-methyl-5-(piperazin-1-yl)benzoxazole
Reactant of Route 4
6-Fluoro-2-methyl-5-(piperazin-1-yl)benzoxazole
Reactant of Route 5
Reactant of Route 5
6-Fluoro-2-methyl-5-(piperazin-1-yl)benzoxazole
Reactant of Route 6
Reactant of Route 6
6-Fluoro-2-methyl-5-(piperazin-1-yl)benzoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.